molecular formula C10H13N3 B6158681 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine CAS No. 1784852-71-6

2-(6-methyl-1H-indazol-4-yl)ethan-1-amine

Cat. No.: B6158681
CAS No.: 1784852-71-6
M. Wt: 175.2
InChI Key:
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Description

The compound “2-(6-methyl-1H-indazol-4-yl)ethan-1-amine” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of indazole-containing compounds has been a subject of interest in recent years due to their wide variety of medicinal applications . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

The chemical reactions involving indazole derivatives are diverse. For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mechanism of Action

While the specific mechanism of action for “2-(6-methyl-1H-indazol-4-yl)ethan-1-amine” is not available, indazole-containing compounds have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . They have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine involves the reaction of 6-methyl-1H-indazole-4-carboxaldehyde with ethylamine, followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "6-methyl-1H-indazole-4-carboxaldehyde", "ethylamine", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: 6-methyl-1H-indazole-4-carboxaldehyde is reacted with excess ethylamine in a solvent such as ethanol or methanol to form the imine intermediate.", "Step 2: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product, 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine.", "Step 3: The product can be purified using standard techniques such as column chromatography or recrystallization." ] }

CAS No.

1784852-71-6

Molecular Formula

C10H13N3

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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